molecular formula C26H26N6O2S B2695070 N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1206988-54-6

N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No. B2695070
CAS RN: 1206988-54-6
M. Wt: 486.59
InChI Key: FPGXSCZDAVUNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” is a small molecule that is part of a new set of compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of these compounds includes the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of the design of the compounds, which were synthesized as novel CDK2 targeting compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .

Scientific Research Applications

Antioxidant Properties

The antioxidant capacity of N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has been studied . Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases.

Anti-Cancer Potential

Considerable interest lies in the compound’s cytotoxic effects against cancer cell lines. Researchers have evaluated its activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells . The compound’s potency suggests potential as an anti-cancer agent.

Biochemical Studies

Researchers have investigated how substituents at positions N1, C3, C4, C5, and C6 influence the compound’s biological activity . Such groups determine the nature of the substituent present at C3 of the final 1H-pyrazolo[3,4-b]pyridine formed.

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of CDK2, which is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for these compounds could involve further investigations into their potential as CDK2 inhibitors for cancer treatment . This could include more detailed studies on their mechanism of action, as well as their safety and efficacy in preclinical and clinical trials.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "4-butoxyaniline", "2-bromo-4-nitrophenol", "sodium hydride", "2-chloroacetyl chloride", "benzylamine", "sodium borohydride", "2-chloro-5-nitrobenzoic acid", "thiourea", "9-(4-butoxyphenyl)-3,6-dichloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine" ], "Reaction": [ "Step 1: Synthesis of 4-butoxy-2-nitrophenol by reacting 4-butoxyaniline with 2-bromo-4-nitrophenol in the presence of sodium hydride.", "Step 2: Synthesis of 2-(4-butoxy-2-nitrophenoxy)acetyl chloride by reacting 2-chloroacetyl chloride with 4-butoxy-2-nitrophenol.", "Step 3: Synthesis of N-benzyl-2-(4-butoxy-2-nitrophenoxy)acetamide by reacting benzylamine with 2-(4-butoxy-2-nitrophenoxy)acetyl chloride.", "Step 4: Reduction of the nitro group in N-benzyl-2-(4-butoxy-2-nitrophenoxy)acetamide to an amine group using sodium borohydride.", "Step 5: Synthesis of 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoic acid by reacting the amine group in N-benzyl-2-(4-butoxy-2-nitrophenoxy)acetamide with 2-chloro-5-nitrobenzoic acid.", "Step 6: Synthesis of 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoyl chloride by reacting 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoic acid with thionyl chloride.", "Step 7: Synthesis of 9-(4-butoxyphenyl)-3,6-dichloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine by reacting 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoyl chloride with thiourea.", "Step 8: Synthesis of N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide by reacting N-benzyl-2-(4-butoxy-2-aminophenoxy)acetamide with 9-(4-butoxyphenyl)-3,6-dichloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine in the presence of sodium hydride." ] }

CAS RN

1206988-54-6

Product Name

N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Molecular Formula

C26H26N6O2S

Molecular Weight

486.59

IUPAC Name

N-benzyl-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N6O2S/c1-2-3-15-34-21-11-9-20(10-12-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)35-18-24(33)27-17-19-7-5-4-6-8-19/h4-14,16H,2-3,15,17-18H2,1H3,(H,27,33)

InChI Key

FPGXSCZDAVUNGD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5)C3=C2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.